molecular formula C13H19N3O3S B2528810 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide CAS No. 312286-45-6

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide

Cat. No.: B2528810
CAS No.: 312286-45-6
M. Wt: 297.37
InChI Key: PNRINHNJRRGYLP-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide is a piperidine derivative featuring a 4-methylbenzenesulfonyl (tosyl) group and a carbohydrazide moiety. Its synthesis typically involves sulfonylation of a piperidine precursor followed by hydrazide formation. The tosyl group enhances stability and modulates electronic properties, while the carbohydrazide functional group enables reactivity toward condensation or coordination chemistry.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-4-6-12(7-5-10)20(18,19)16-8-2-3-11(9-16)13(17)15-14/h4-7,11H,2-3,8-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRINHNJRRGYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclization to 1,3,4-Oxadiazole Derivatives

The carbohydrazide moiety undergoes cyclization with carbon disulfide (CS₂) under alkaline conditions to form 1,3,4-oxadiazole derivatives. This reaction is critical for generating bioactive heterocycles .

Mechanism :

  • Deprotonation of the carbohydrazide by KOH.

  • Nucleophilic attack by CS₂, forming a dithiocarbazate intermediate.

  • Intramolecular cyclization and elimination of H₂S to yield 2-mercapto-1,3,4-oxadiazole .

Example Reaction :

  • Product : 5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol

  • Conditions : CS₂, KOH, methanol, reflux (5–6 hrs), pH 2–3 (HCl) .

  • Yield : 70–85% .

Alkylation and Acylation Reactions

The thiol group (-SH) in the oxadiazole intermediate reacts with alkyl halides or acyl chlorides to form S-substituted derivatives. These reactions enhance structural diversity for biological testing .

General Procedure :

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide), LiH/DMF, RT .

  • Yield Range : 65–90% depending on the alkylating agent .

Example :

DerivativeAlkyl HalideYieldAntibacterial Activity (Zone of Inhibition, mm)
7aMethyl iodide82%18–22 mm (against S. aureus and E. coli)
7bBenzyl bromide75%15–19 mm

Sulfonyl Group Reactivity

The 4-methylbenzenesulfonyl (tosyl) group participates in nucleophilic substitution reactions due to its electron-withdrawing nature. It can be displaced under basic conditions, enabling further functionalization .

Example :

  • Reaction with Amines : The tosyl group acts as a leaving group in SN2 reactions with primary amines, yielding N-alkylpiperidine derivatives .

  • Conditions : Pd/C, H₂, ethanol, 50–60°C .

Condensation with Carbonyl Compounds

The hydrazide group reacts with aldehydes or ketones to form hydrazones, which are precursors for Schiff bases or heterocycles .

Example :

  • Reagent : Benzaldehyde, ethanol, catalytic acetic acid.

  • Product : Hydrazone derivative with a reported yield of 68%.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (pH < 2) or bases (pH > 12) .

Key Research Findings

  • Antibacterial Activity : S-substituted oxadiazole derivatives (e.g., compound 7a) show potent activity against Gram-positive and Gram-negative bacteria .

  • Enzyme Inhibition : The sulfonyl-piperidine scaffold inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide exhibits significant anti-inflammatory effects. In vitro studies have shown its potential to inhibit specific inflammatory pathways, thereby reducing cytokine release—a crucial factor in various inflammatory diseases.

Mechanism of Action:

  • Cytokine Inhibition: The compound may inhibit the release of pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases.
  • Enzyme Interaction: Preliminary data suggest interactions with enzymes involved in inflammatory signaling pathways, potentially leading to therapeutic effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural similarity to other sulfonamide derivatives suggests potential activity against various cancer cell lines.

Case Studies:

  • In studies involving piperidine derivatives, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
  • The presence of the piperidine moiety is believed to enhance the compound's ability to interact with biological targets relevant to cancer treatment.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
This compoundContains both sulfonyl and hydrazide groupsSpecific anti-inflammatory activity
1-(Phenylsulfonyl)piperidine-3-carbohydrazideSimilar structure with phenyl substituentMay exhibit different biological activity
Piperidin-3-carboxylic acid derivativesVarying substituents on piperidineOften lacks sulfonamide functionality
Sulfanilamide derivativesContains sulfonamide groupsTypically lacks piperidine moiety

This comparison highlights the unique therapeutic potential of this compound within its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Piperidine Derivatives

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carbohydrazide (Compound 2, )
  • Structural Differences : Replaces the 4-methyl group with a 4-chloro substituent on the benzene ring.
  • Synthesis : Similar pathway involving sulfonylation of ethyl piperidine-3-carboxylate, followed by hydrazide formation. pH control (10–11) and Na₂CO₃ use are critical for reaction efficiency .
4-(4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (Compound 5, )
  • Structural Differences : Incorporates a sulfamoyl group and a piperazine ring instead of carbohydrazide. The 3-methoxyphenyl group introduces steric and electronic variations.
  • Physicochemical Properties : Melting point (134–135°C) and yield (39%) differ significantly from other analogs, highlighting substituent-dependent crystallinity and reaction efficiency .
  • The target compound’s carbohydrazide group may offer distinct binding interactions.

Piperidine-Piperazine Hybrids

N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide (Compound 81, )
  • Structural Differences : Combines a methanesulfonamide group with a piperazine-carbonyl linker. The 3-methoxybenzoyl moiety contrasts with the tosyl group in the target compound.
  • Synthesis: Utilizes a coupling reaction with 4-{6-[(methylsulfonyl)amino]pyridin-3-yl}benzoic acid and 1-(3-methoxybenzoyl)piperazine, yielding 24% after chromatography . Lower yield compared to compounds suggests challenges in coupling bulky substituents.

Data Tables

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) may enhance stability but reduce electrophilicity compared to electron-withdrawing groups (e.g., chloro in Compound 2) .
  • Synthetic Efficiency : Yields vary widely (24–71%) depending on steric hindrance and coupling reagent efficiency .

Biological Activity

1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a sulfonyl group and a carbohydrazide moiety. The structural features contribute to its interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It has been noted for its role as an enzyme inhibitor, particularly in studies involving proteases. For example, it has shown potential as a non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, although the inhibition was modest compared to other compounds in the same class .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antiviral Activity : Inhibits viral proteases, showing potential against SARS-CoV-2.
  • Antibacterial Activity : Demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines.

Antiviral Studies

Recent studies have highlighted the antiviral potential of this compound derivatives. In silico studies suggest that these compounds can bind to the catalytic site of viral proteases, inhibiting their activity .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several strains. The minimum inhibitory concentration (MIC) values were determined, indicating significant antibacterial properties:

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus9.11 ± 0.40
This compoundEscherichia coli9.89 ± 0.45

These results suggest that the compound is comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The findings indicate that certain derivatives possess significant cytotoxic effects, with IC50 values ranging from 50 to 90 µg/mL .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Inhibition of Mycobacterium tuberculosis : A series of piperidine derivatives were synthesized and tested for anti-TB activity, with some exhibiting MIC values lower than standard treatments like ethambutol .
  • Neuroprotective Effects : Certain hydrazone derivatives related to piperidine structures have been evaluated for their potential as acetylcholinesterase inhibitors, suggesting neuroprotective properties .

Q & A

Q. What are the common synthetic routes for 1-(4-Methylbenzenesulfonyl)piperidine-3-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine-carbohydrazide precursor. A general protocol (adapted from and ):

Sulfonylation: React piperidine-3-carbohydrazide with 4-methylbenzenesulfonyl chloride in a polar solvent (e.g., acetonitrile or water) under basic conditions (pH 10–11 maintained with Na₂CO₃) .

Coupling Agents: For intermediates requiring amide bond formation, EDCI/HOBt is used to activate carboxylic acids, followed by reaction with amines .

Purification: Precipitate the product via pH adjustment, followed by recrystallization (ethanol is common) .

Key Optimization Factors:

  • Solvent Choice: Anhydrous CH₃CN improves coupling efficiency compared to aqueous systems .
  • Reaction Monitoring: TLC with n-hexane/EtOAc (e.g., 3:1 ratio) ensures progress tracking .
  • Yield Variability: Substituent electronic effects (e.g., electron-donating groups on aryl amines) can reduce yields (e.g., 39% vs. 71% in ).

Q. Table 1: Comparative Yields Under Different Conditions

Amine SubstituentYield (%)Purification MethodReference
3-Methoxyphenyl39Recrystallization (EtOH)
4-Methoxyphenyl64Diisopropyl ether wash
o-Tolyl71Ethyl acetate extraction

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DMSO-d₆ as a solvent. Key signals include:
    • Aromatic protons (δ 7.45–7.89 ppm for sulfonamide benzene) .
    • Piperidine CH groups (δ 1.55–3.78 ppm) .
  • IR Spectroscopy: Confirm sulfonamide (S=O stretches at ~1360–1160 cm⁻¹) and hydrazide (N–H at ~3100 cm⁻¹) groups .
  • Mass Spectrometry: ESI-MS (e.g., m/z 487 for M+H⁺) validates molecular weight .

Validation Strategies:

  • Compare experimental data with computational predictions (e.g., PubChem or Gaussian simulations) .
  • Cross-reference with analogous compounds (e.g., 1-[(4-chlorophenyl)sulfonyl]piperidine derivatives in ).

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic tools?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX-97 for structure solution and OLEX2 for refinement .
  • Challenges: Twinning or low-resolution data may require:
    • High-Throughput Phasing: SHELXC/D/E pipelines for rapid phase determination .
    • Hydrogen Bond Analysis: Map interactions between sulfonamide and hydrazide moieties to confirm conformation.

Case Study: For a related compound (), SCXRD revealed a distorted chair conformation in the piperidine ring due to steric hindrance from the sulfonyl group.

Q. How do synthetic byproducts form during the preparation of this compound, and how can they be mitigated?

Methodological Answer:

  • Common Byproducts:
    • Unreacted sulfonyl chloride (detected via TLC).
    • Diastereomers from incomplete stereochemical control during coupling .
  • Mitigation Strategies:
    • pH Control: Maintain pH 10–11 to avoid hydrolysis of sulfonyl chloride .
    • Chromatography: Use flash column chromatography (silica gel, EtOAc/hexane gradient) for challenging separations .
    • Temperature Modulation: Lower reaction temperatures (0–5°C) reduce side reactions in sensitive steps .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like carbonic anhydrase .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ against human carbonic anhydrase isoforms using stopped-flow CO₂ hydration .
    • Antibacterial Activity: Use microbroth dilution (MIC assays) against Gram-positive/negative strains .
  • ADME Profiling: Assess solubility (shake-flask method) and metabolic stability (hepatocyte incubation) .

Data Interpretation Example: In , a sulfonamide analog showed MIC values of 8 µg/mL against S. aureus, linked to its sulfonamide group’s interaction with bacterial dihydropteroate synthase.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be analyzed for hydrazide derivatives?

Methodological Answer:

  • Dynamic Effects: Rotameric interconversion of the hydrazide group can cause unexpected splitting. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow rotation and resolve peaks .
  • 2D NMR Techniques: HSQC and HMBC correlations confirm connectivity between piperidine protons and carbonyl carbons .

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